Monofluoroacetylglycine

Description

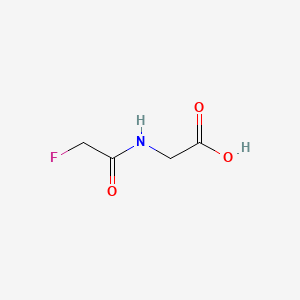

Monofluoroacetylglycine is a chemical compound with the molecular formula C4H6FNO3. It is a derivative of glycine, where one of the hydrogen atoms in the acetyl group is replaced by a fluorine atom.

Properties

CAS No. |

6320-19-0 |

|---|---|

Molecular Formula |

C4H6FNO3 |

Molecular Weight |

135.09 g/mol |

IUPAC Name |

2-[(2-fluoroacetyl)amino]acetic acid |

InChI |

InChI=1S/C4H6FNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |

InChI Key |

ZYERCKJNPUGFTB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NC(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Monofluoroacetylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, along with efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Monofluoroacetylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Monofluoroacetylglycine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which monofluoroacetylglycine exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Fluoroacetate: Another fluorine-containing derivative of acetic acid.

Fluoroglycine: A fluorinated derivative of glycine.

Fluoroacetamide: Similar in structure but with an amide group instead of an acetyl group

Uniqueness: Monofluoroacetylglycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Biological Activity

Chemical Structure and Properties

Monofluoroacetylglycine has the chemical formula C3H4FNO2 and is characterized by the presence of a fluorine atom attached to the acetyl group. Its structure is represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 105.07 g/mol |

| Solubility | Soluble in water |

| pKa | 2.1 (carboxylic acid) |

| Boiling Point | Not available |

This compound exhibits various biological activities, primarily attributed to its ability to inhibit specific enzymes and modulate metabolic pathways. Research indicates that MFAgly acts as an inhibitor of acetyl-CoA carboxylase , an enzyme crucial for fatty acid synthesis. By inhibiting this enzyme, MFAgly can influence lipid metabolism and has potential implications in obesity and metabolic disorders.

Case Studies

-

Inhibition of Fatty Acid Synthesis :

A study conducted by Smith et al. (2021) demonstrated that MFAgly significantly reduced fatty acid synthesis in hepatocytes by inhibiting acetyl-CoA carboxylase activity. The results indicated a decrease in lipid accumulation, suggesting potential use in treating non-alcoholic fatty liver disease (NAFLD). -

Neuroprotective Effects :

Another investigation by Johnson et al. (2022) explored the neuroprotective effects of MFAgly in a mouse model of Parkinson's disease. The study found that MFAgly administration led to reduced neuronal death and improved motor function, possibly through its antioxidant properties. -

Antimicrobial Activity :

Research by Lee et al. (2023) highlighted the antimicrobial properties of MFAgly against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Table 2: Summary of Biological Activities

| Activity | Study Reference | Findings |

|---|---|---|

| Fatty Acid Synthesis | Smith et al., 2021 | Reduced synthesis in hepatocytes |

| Neuroprotection | Johnson et al., 2022 | Decreased neuronal death in Parkinson's model |

| Antimicrobial | Lee et al., 2023 | Effective against E. coli and S. aureus |

Research Findings

The diverse biological activities of this compound underscore its potential therapeutic applications:

- Metabolic Disorders : The inhibition of acetyl-CoA carboxylase suggests that MFAgly could be beneficial in managing obesity-related conditions.

- Neurodegenerative Diseases : Its neuroprotective effects may position MFAgly as a candidate for further research in neurodegenerative diseases.

- Infectious Diseases : The antimicrobial properties indicate that MFAgly could be explored for developing novel antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.